3-Bromo-1-(4-bromophenyl)propan-1-ol
Description
3-Bromo-1-(4-bromophenyl)propan-1-ol is a brominated secondary alcohol characterized by a propanol backbone substituted with a bromine atom at the third carbon and a 4-bromophenyl group at the first carbon. This dual bromination enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
3-bromo-1-(4-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Br2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 |
InChI Key |
ZGLJFBRDRDDKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Reactivity : The dual bromination in 3-Bromo-1-(4-bromophenyl)propan-1-ol facilitates Suzuki-Miyaura couplings, whereas its ketone analog (propan-1-one) is more reactive in nucleophilic additions .
- Chiral Applications: Amino-substituted derivatives like (3R)-3-amino-3-(4-bromophenyl)propan-1-ol are critical in asymmetric synthesis due to their stereochemical control .
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